4-Chloropyridazin-3-amine
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Overview
Description
4-Chloropyridazin-3-amine is a heterocyclic organic compound with the molecular formula C4H4ClN3. It is a derivative of pyridazine, characterized by the presence of a chlorine atom at the fourth position and an amino group at the third position of the pyridazine ring. This compound has garnered significant attention due to its versatile applications in organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloropyridazin-3-amine typically involves the reaction of 3,6-dichloropyridazine with ammonia. The reaction is carried out in a suitable solvent at temperatures ranging from 30°C to 180°C. The product is then purified to obtain high purity this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is optimized for large-scale production. The use of continuous flow reactors and automated purification systems ensures consistent quality and high yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloropyridazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted pyridazines
- Nitro derivatives
- Reduced amines
Scientific Research Applications
4-Chloropyridazin-3-amine is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the design of new drugs targeting various diseases
Mechanism of Action
The mechanism of action of 4-Chloropyridazin-3-amine is primarily based on its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 3-Amino-6-chloropyridazine
- 4-Bromo-6-chloropyridazin-3-amine
Comparison:
3-Amino-6-chloropyridazine: Similar in structure but lacks the chlorine atom at the fourth position, which can influence its reactivity and biological activity.
4-Bromo-6-chloropyridazin-3-amine: Contains a bromine atom instead of an amino group, leading to different chemical properties and applications
4-Chloropyridazin-3-amine stands out due to its unique combination of a chlorine atom and an amino group, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
4-chloropyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3/c5-3-1-2-7-8-4(3)6/h1-2H,(H2,6,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RELPZPBENPTIEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC(=C1Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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